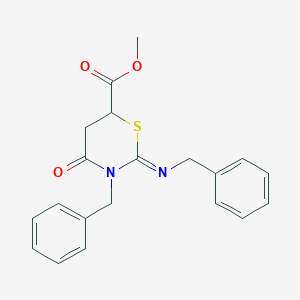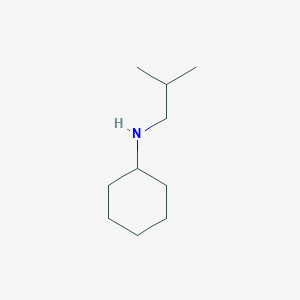
4-Cloro-8-metilquinolina
Descripción general
Descripción
4-Chloro-8-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents. The chloroquinoline derivatives, in particular, have been synthesized and analyzed for their structural properties and interactions with biological molecules .
Synthesis Analysis
The synthesis of chloroquinoline derivatives can involve various methods, including substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through three steps, yielding up to 85% of the product . Additionally, 8-chloro-3,4-dihydroisoquinoline was synthesized using two different procedures, one involving directed ortho-lithiation and the other a Friedel-Crafts reaction .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. Single crystal X-ray diffraction studies have revealed that the crystal packing of these compounds is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . The molecular shape of the quinolinocyclohept[b]indoles is not affected by substitution patterns, and the molecules exhibit similar geometries with weak intermolecular interactions .
Chemical Reactions Analysis
Chloroquinoline derivatives undergo various chemical reactions. For example, 4-methylquinolines react with hot thionyl chloride to yield different products depending on the reaction conditions . The reactions of these products with various reagents have been described, indicating the reactivity of the chloroquinoline core . Additionally, the chlorination or iodination of 8-methylquinoline has been achieved using chlorine or iodine in the presence of silver sulfate .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms in the quinoline ring can affect the acidity (pKa) and hydrogen bonding capabilities of the compounds. This has been demonstrated in the crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids . The antioxidant activity of chloroquinoline derivatives has also been studied, showing good inhibition percentages compared to ascorbic acid, suggesting potential health benefits .
Aplicaciones Científicas De Investigación
Farmacología
4-Cloro-8-metilquinolina: es un derivado de quinolina, una clase de compuestos conocidos por su amplio espectro de actividades farmacológicas . Tiene aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos debido a su similitud estructural con varias moléculas bioactivas. Sus derivados pueden exhibir una gama de actividades, incluidas propiedades anticancerígenas, antioxidantes, antiinflamatorias y antimicrobianas .
Ciencia de Materiales
En la ciencia de materiales, This compound se puede utilizar como precursor para la síntesis de compuestos orgánicos complejos . Estos compuestos pueden servir como materiales funcionales con aplicaciones potenciales en dispositivos electrónicos, como diodos orgánicos emisores de luz (OLED), debido a sus propiedades conductoras.
Síntesis Química
Este compuesto se utiliza en la síntesis química como un bloque de construcción para crear varios derivados de quinolina sustituidos . Estos derivados son importantes para sintetizar compuestos con aplicaciones industriales potenciales, incluidos colorantes, agroquímicos y productos farmacéuticos.
Agricultura
En la agricultura, los derivados de This compound podrían explorarse para su uso potencial como precursores para sintetizar agroquímicos . Estos productos químicos pueden diseñarse para proteger los cultivos de plagas y enfermedades o para mejorar el rendimiento y la calidad de los cultivos.
Ciencia Ambiental
El papel de This compound en la ciencia ambiental podría involucrar el estudio de sus productos de degradación y su impacto en los ecosistemas . Comprender su destino ambiental es crucial para evaluar los riesgos potenciales y desarrollar estrategias para el control de la contaminación.
Química Analítica
This compound: puede usarse como estándar o reactivo en química analítica para desarrollar nuevos métodos para la detección y cuantificación de compuestos similares . Su estructura y propiedades bien definidas lo hacen adecuado para su uso en análisis espectroscópicos y cromatografía.
Aplicaciones Industriales
Como químico industrial, This compound puede participar en la síntesis de otros productos químicos que se utilizan en varios procesos industriales . Sus derivados podrían utilizarse como catalizadores, inhibidores de la corrosión o en la producción de resinas sintéticas.
Investigación y Desarrollo
En I+D, This compound es valiosa para químicos medicinales e investigadores que trabajan en la síntesis de nuevos compuestos con beneficios terapéuticos potenciales . Sirve como un intermedio clave en el diseño y descubrimiento de nuevos fármacos.
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
While the specific future directions for 4-Chloro-8-methylquinoline are not mentioned in the search results, it is known that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that 4-Chloro-8-methylquinoline could potentially be used in the development of new drugs.
Propiedades
IUPAC Name |
4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPMZFATHZAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489637 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-73-2 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Researchers often synthesize a series of quinoline derivatives with systematic structural modifications. [] By comparing the biological activity of these modified compounds against a specific target (e.g., enzyme or receptor), they can draw correlations between structural features and their impact on potency, selectivity, and other pharmacological properties. This information helps guide further optimization of the compounds for desired activities.
A: Computational methods are invaluable tools in drug discovery. For quinoline derivatives, researchers utilize techniques like molecular docking to simulate interactions with target proteins. [] They might also employ quantitative structure-activity relationship (QSAR) models to predict the activity of novel derivatives based on existing data. These computational approaches complement experimental findings and guide the design of more potent and selective compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)





